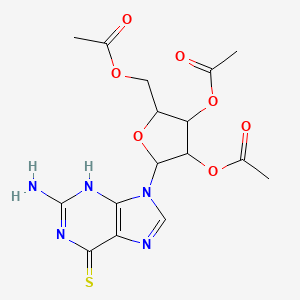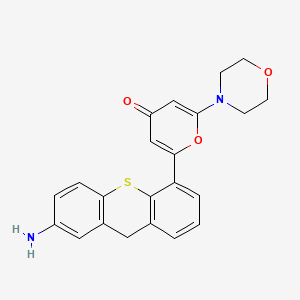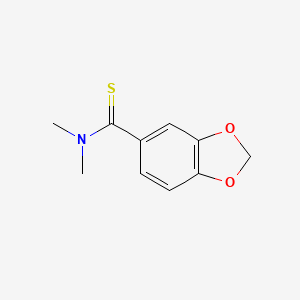![molecular formula C31H46BrN3O3 B14147079 (2,6-Ditert-butyl-4-methylcyclohexyl) 2-[2-acetyl-5-(4-tert-butylphenyl)-1,2,4-triazol-3-yl]-2-bromoacetate CAS No. 231951-28-3](/img/structure/B14147079.png)
(2,6-Ditert-butyl-4-methylcyclohexyl) 2-[2-acetyl-5-(4-tert-butylphenyl)-1,2,4-triazol-3-yl]-2-bromoacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,6-Ditert-butyl-4-methylcyclohexyl) 2-[2-acetyl-5-(4-tert-butylphenyl)-1,2,4-triazol-3-yl]-2-bromoacetate is a complex organic compound that features multiple functional groups, including a triazole ring, a bromoacetate moiety, and several tert-butyl groups. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Ditert-butyl-4-methylcyclohexyl) 2-[2-acetyl-5-(4-tert-butylphenyl)-1,2,4-triazol-3-yl]-2-bromoacetate likely involves multiple steps, including:
Formation of the triazole ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and acetylated precursors.
Introduction of the bromoacetate group: This step may involve the reaction of a suitable alcohol with bromoacetyl bromide under basic conditions.
Attachment of the cyclohexyl group: This could be done through a Friedel-Crafts alkylation or similar reaction to introduce the cyclohexyl moiety.
Industrial Production Methods
Industrial production of such a compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:
Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction conditions.
Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the triazole ring or the acetyl group.
Reduction: Reduction reactions could target the bromoacetate group, potentially converting it to an alcohol.
Substitution: The bromoacetate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Nucleophiles: Including amines, thiols, or alkoxides for substitution reactions.
Major Products
Oxidation: Could yield carboxylic acids or ketones.
Reduction: Might produce alcohols or alkanes.
Substitution: Could result in the formation of new esters, amides, or ethers.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound could serve as a ligand in catalytic reactions, particularly those involving transition metals.
Materials Science: Potential use in the development of polymers or advanced materials due to its bulky tert-butyl groups.
Biology and Medicine
Drug Development:
Biological Activity: The compound might exhibit antimicrobial, antifungal, or anticancer properties, warranting further investigation.
Industry
Agriculture: Possible use as a pesticide or herbicide due to its complex structure and potential biological activity.
Chemical Manufacturing: Could be used as an intermediate in the synthesis of other complex organic molecules.
Mecanismo De Acción
The mechanism by which (2,6-Ditert-butyl-4-methylcyclohexyl) 2-[2-acetyl-5-(4-tert-butylphenyl)-1,2,4-triazol-3-yl]-2-bromoacetate exerts its effects would depend on its specific application. For instance:
Biological Targets: The triazole ring might interact with enzymes or receptors, inhibiting their activity.
Pathways: The compound could interfere with metabolic pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(2,6-Ditert-butyl-4-methylphenol): Known for its antioxidant properties.
(4-tert-Butylphenyl)-1,2,4-triazole: A simpler triazole derivative with potential biological activity.
Uniqueness
Structural Complexity: The combination of multiple functional groups in (2,6-Ditert-butyl-4-methylcyclohexyl) 2-[2-acetyl-5-(4-tert-butylphenyl)-1,2,4-triazol-3-yl]-2-bromoacetate makes it unique compared to simpler analogs.
Propiedades
Número CAS |
231951-28-3 |
|---|---|
Fórmula molecular |
C31H46BrN3O3 |
Peso molecular |
588.6 g/mol |
Nombre IUPAC |
(2,6-ditert-butyl-4-methylcyclohexyl) 2-[2-acetyl-5-(4-tert-butylphenyl)-1,2,4-triazol-3-yl]-2-bromoacetate |
InChI |
InChI=1S/C31H46BrN3O3/c1-18-16-22(30(6,7)8)25(23(17-18)31(9,10)11)38-28(37)24(32)27-33-26(34-35(27)19(2)36)20-12-14-21(15-13-20)29(3,4)5/h12-15,18,22-25H,16-17H2,1-11H3 |
Clave InChI |
DPRAYIQVRJDQII-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(C(C(C1)C(C)(C)C)OC(=O)C(C2=NC(=NN2C(=O)C)C3=CC=C(C=C3)C(C)(C)C)Br)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



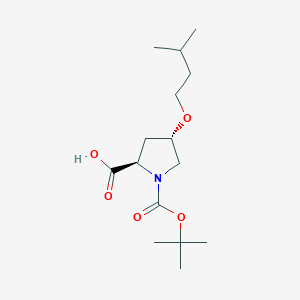
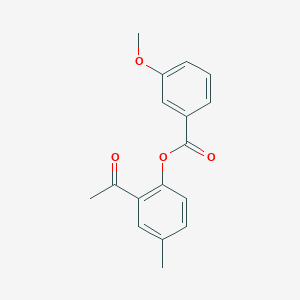
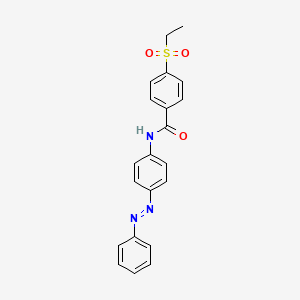
![N-(2,3-Dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-2-[(2,5-dimethylphenyl)(methylsulfonyl)amino]acetamide](/img/structure/B14147025.png)
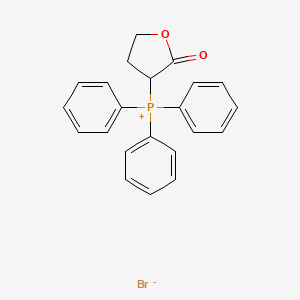
![4-{[{(2E)-2-[(5-nitrofuran-2-yl)methylidene]hydrazinyl}(oxo)acetyl]amino}benzoic acid](/img/structure/B14147033.png)
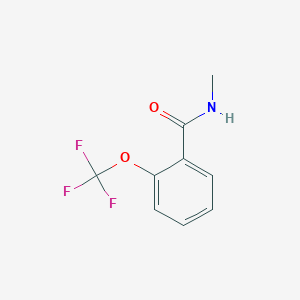
![2-[[4-Amino-6-(benzylamino)-5-nitropyrimidin-2-yl]amino]ethanol](/img/structure/B14147052.png)
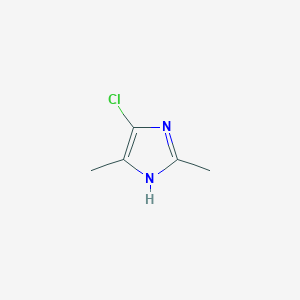
![N'-{(E)-[1-(4-fluorophenyl)-1H-pyrrol-2-yl]methylidene}-2-(quinolin-8-yloxy)acetohydrazide](/img/structure/B14147060.png)
